molecular formula C7H12O B057668 3-Hepten-2-one CAS No. 1119-44-4

3-Hepten-2-one

Cat. No. B057668
CAS RN: 1119-44-4
M. Wt: 112.17 g/mol
InChI Key: JHHZQADGLDKIPM-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 3-Hepten-2-one involves various chemical strategies, including Claisen rearrangement and multicomponent reactions. For instance, Claisen rearrangement of bridged bicyclic enol ethers has been explored to form bicyclic cyclobutanones, demonstrating a method relevant to the synthesis of complex organic structures including those similar to 3-Hepten-2-one (Robertson & Fowler, 2006).

Molecular Structure Analysis

The molecular structure of compounds structurally related to 3-Hepten-2-one has been elucidated using various analytical techniques. For example, the crystal structure of certain derivatives has provided insights into their molecular geometry, demonstrating the utility of X-ray crystallography in understanding the structural aspects of such compounds (Sancak et al., 2010).

Chemical Reactions and Properties

The reactivity of 3-Hepten-2-one derivatives under various conditions has been a subject of study. For example, photoisomerization studies of related compounds have shed light on their stability and reaction pathways under the influence of light, contributing to our understanding of the photochemical properties of unsaturated ketones (Srinivasan, 1960).

Physical Properties Analysis

The physical properties of 3-Hepten-2-one, such as its phase behavior and stability, are crucial for its potential applications. Studies on similar compounds have demonstrated how intramolecular hydrogen bonding can affect the mesophases and self-assembling capabilities, which are important for materials science applications (Jiao et al., 2015).

Chemical Properties Analysis

The chemical properties of 3-Hepten-2-one, including its reactivity towards various reagents and conditions, are fundamental to its utility in synthesis and material science. Research into the kinetics and reaction products of related carbonyl compounds with radicals and ozone provides valuable insights into the atmospheric chemistry and potential environmental impacts of these substances (Smith et al., 1996).

Scientific Research Applications

  • Atmospheric Chemistry and Environmental Impact :

    • Smith, Rigler, Kwok, and Atkinson (1996) studied the kinetics and products of the gas-phase reactions of 6-Methyl-5-hepten-2-one with OH and NO3 radicals and O3. Their research is significant for understanding the atmospheric chemistry and environmental impact of such compounds (Smith et al., 1996).
  • Mass Spectrometry and Ionization Studies :

    • McAdoo and Hudson (1981) explored the formation of [CH3CH2C(OH)CH2]+˙ from 1‐hepten‐3‐ol, contributing to the field of mass spectrometry and ionization studies (McAdoo & Hudson, 1981).
  • Polymer Science :

    • Otsu, Nagahama, and Endo (1975) investigated the monomer-isomerization polymerizations of 2-Heptene and 3-Heptene, shedding light on polymer science applications (Otsu et al., 1975).
  • Chemical Kinetics and Radical Studies :

    • Gäumann, Heusler, and Bensimon (1997) researched the heptene radical cations, contributing to the understanding of chemical kinetics and radical studies (Gäumann et al., 1997).
  • Catalysis and Hydrogenation Processes :

    • Zienkiewicz-Machnik et al. (2017) focused on the tuning of nano-nickel selectivity with tin in the flow hydrogenation of 6-methyl-5-hepten-2-one, highlighting applications in catalysis and hydrogenation processes (Zienkiewicz-Machnik et al., 2017).
  • Combustion and Flame Studies :

    • Wu, Liu, Tang, and Huang (2018) conducted ignition delay time measurements and kinetic modeling studies of 1-heptene, 2-heptene, and n-heptane, relevant to combustion and flame studies (Wu et al., 2018).
  • Hydroformylation and Organic Synthesis :

    • Arhancet, Davis, and Hanson (1991) explored the hydroformylation of linear, terminal, and internal olefins, providing insights into organic synthesis applications (Arhancet et al., 1991).
  • Biological and Biotransformation Studies :

    • Schwab, Bernreuther, Puapoomchareon, Mori, and Schreier (1991) researched the stereoselective formation of metabolites from 2-methyl-2-hepten-6-one by Botrytis cinerea, contributing to biological and biotransformation studies (Schwab et al., 1991).

Safety And Hazards

3-Hepten-2-one is a flammable liquid and poses a potential safety hazard in both its handling and storage . It is recommended to keep away from heat, hot surfaces, sparks, open flames, and other ignition sources . Proper handling and storage procedures should be followed due to its flammable nature .

Future Directions

3-Hepten-2-one finds various applications in the food industry. It is commonly used as a food additive and flavoring agent, owing to its unique properties . It is also used as a fragrance ingredient in the cosmetics and personal care industry . Its distinct aroma and taste make it valuable in different industrial applications .

properties

IUPAC Name

(E)-hept-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-3-4-5-6-7(2)8/h5-6H,3-4H2,1-2H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHHZQADGLDKIPM-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C/C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless oily liquid; powerfull grassy-green pungent odour
Record name 3-Hepten-2-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1059/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

63.00 °C. @ 13.00 mm Hg
Record name 3-Hepten-2-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031486
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slightly, slightly soluble in water; soluble in oils, Miscible at room temperature (in ethanol)
Record name 3-Hepten-2-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031486
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 3-Hepten-2-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1059/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.841-0.847
Record name 3-Hepten-2-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1059/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

3-Hepten-2-one

CAS RN

1119-44-4, 5609-09-6
Record name 3-Hepten-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hepten-2-one, (3E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005609096
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hepten-2-one
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hept-3-en-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.981
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-HEPTEN-2-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK02T5FJDO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-Hepten-2-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031486
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hepten-2-one
Reactant of Route 2
Reactant of Route 2
3-Hepten-2-one
Reactant of Route 3
Reactant of Route 3
3-Hepten-2-one
Reactant of Route 4
Reactant of Route 4
3-Hepten-2-one
Reactant of Route 5
3-Hepten-2-one
Reactant of Route 6
Reactant of Route 6
3-Hepten-2-one

Citations

For This Compound
662
Citations
JP Costes, F Dahan, JP Laurent - Inorganic Chemistry, 1986 - ACS Publications
… to effect such a single condensation in the case of acetylacetone and ethylenediamine to obtain a potentially terdentate (N20) Schiff base, 7-amino-4-methyl-5-aza-3-hepten-2one (…
Number of citations: 108 pubs.acs.org
ME Smith, B Chase, R Rhodes - Journal of the American Chemical …, 1944 - ACS Publications
… obtained in this reaction under the conditions used by Eccott and Linstead consists of a mixture of the unsaturated aldehyde, 2-ethyl-2-hexenal, and the trans form of 3-hepten-2-one. …
Number of citations: 4 pubs.acs.org
EFSA Panel on Food Contact Materials … - EFSA …, 2012 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to evaluate the genotoxic potential of 18 …
Number of citations: 1 efsa.onlinelibrary.wiley.com
JP Costes, MI Fernandez-Garcia - Transition Metal Chemistry, 1988 - Springer
Vanadyl complexes of tetradentate unsymmetrical Schiff bases have been obtained. They present different arrangements of the donor atoms around the vanadyl ion: N 2 O 2 , N 3 O, N …
Number of citations: 14 link.springer.com
JM Eby, JA Moore - The Journal of Organic Chemistry, 1967 - ACS Publications
Compound 2, the first example of the title system, is obtainedby thermal isomerization of the bicyclic ketone (1). The reaction of 2 with alcohols or water leads to l-alkoxymethyl-5-…
Number of citations: 17 pubs.acs.org
MI Fernández-Garcı́a, B Fernández-Fernández… - Inorganica Chimica …, 2000 - Elsevier
Mono- and dinuclear nickel(II) complexes with N 3 O asymmetrical Schiff bases have been prepared and characterised. The ligands used here were obtained by condensation of the …
Number of citations: 10 www.sciencedirect.com
JP Costes, F Dahan, JP Laurent - Inorganic chemistry, 1985 - ACS Publications
… [Cu(AE)CH3COO]2, where AE is the anion of 7-amino-4-methyl-5-aza-3-hepten-2-one. This complex provides a further example of a somewhat unusual bridging mode since the two …
Number of citations: 156 pubs.acs.org
Z Bian, HM Fales, MS Blum, TH Jones… - Journal of chemical …, 1984 - Springer
… The biogenetic relationship between the 2-heptanone, 3-hepten-2one, 5-hepten-2-one, and E- and Z-3-hepten-2,5-dione on one hand and 5-nonen-2-one and E- and Z-3-nonen-2,5-…
Number of citations: 18 link.springer.com
E Kwiatkowski, M Kwiatkowski… - … of crystallographic and …, 1992 - Springer
The products of monocondensation of penta-2,4,-dione with 1,2-diaminoethane, HAE, and with 1,3-diaminopropane, HAT, react with copper nitrate hemipentahydrate to give catena-μ-…
Number of citations: 6 link.springer.com
HY Aboul‐Enein, SE Ibrahim, AA Al‐Badr… - Toxicological & …, 1986 - Taylor & Francis
… )oxacycloheptan-2-one (3a) were achieved through the Michael addition of the anion derived from 4-methylpyrimidine with oxacyclyo-3-hexen-2-one and oxacyclo-3-hepten-2-one …
Number of citations: 3 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.